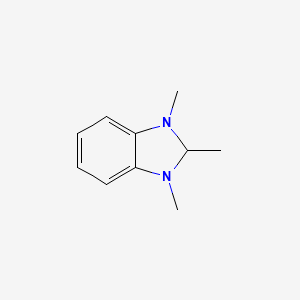
1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole is an organic compound belonging to the benzimidazole family. It is characterized by a benzimidazole ring structure with three methyl groups attached at the 1, 2, and 3 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole can be synthesized through the reaction of benzimidazole with methylating agents such as methyl iodide. The reaction typically occurs under basic conditions, often using a base like potassium carbonate to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound involves large-scale methylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Benzimidazole derivatives with various functional groups.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole involves its interaction with various molecular targets. The compound can act as a nucleating agent, facilitating the formation of radical anions in certain reactions. This property is particularly useful in organic semiconductor applications, where it enhances the conductivity of doped films .
Comparison with Similar Compounds
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole
- 1,2,3-Trimethyl-2,3-dihydro-1H-indole
- 4-(2,3-Dihydro-1,3-Dimethyl-1H-Benzimidazol-2-Yl)-N,N-dimethylbenzenamine
Comparison: 1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole is unique due to its specific methylation pattern, which imparts distinct chemical properties compared to other benzimidazole derivatives. Its stability and reactivity make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
3652-99-1 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1,2,3-trimethyl-2H-benzimidazole |
InChI |
InChI=1S/C10H14N2/c1-8-11(2)9-6-4-5-7-10(9)12(8)3/h4-8H,1-3H3 |
InChI Key |
RVBVMCLABNKDQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(C2=CC=CC=C2N1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


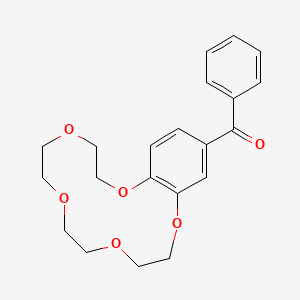
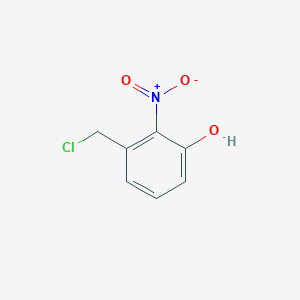
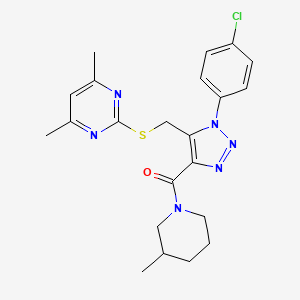
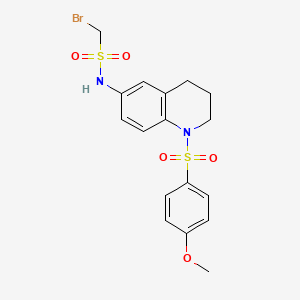

![1-(1-methyl-1H-indol-3-yl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14138615.png)

![7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene](/img/structure/B14138630.png)

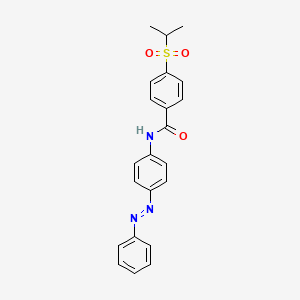
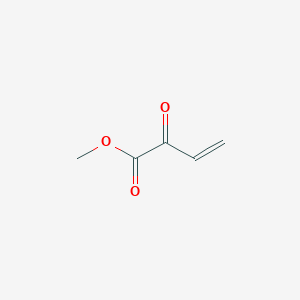
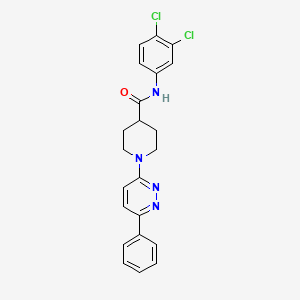

![1-Phenyl-2-[3-(trifluoromethyl)phenyl]ethane](/img/structure/B14138664.png)
